molecular formula C28H32N2O6 B14110241 2,3-dihydroxybutanedioic acid;N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine

2,3-dihydroxybutanedioic acid;N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B14110241
M. Wt: 492.6 g/mol
InChI Key: YGKHOZXCTLKSLJ-UHFFFAOYSA-N
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Description

Rasagiline tartrate is a chemical compound used primarily in the treatment of Parkinson’s disease. It is a selective and irreversible inhibitor of the enzyme monoamine oxidase type B (MAO-B), which plays a crucial role in the catabolism of dopamine in the brain. By inhibiting this enzyme, rasagiline tartrate helps to increase the levels of dopamine, thereby alleviating the symptoms of Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rasagiline tartrate is synthesized from commercially available starting materialsA standard resolution procedure is then employed to obtain the desired enantiomer .

Industrial Production Methods: The industrial production of rasagiline tartrate typically involves a multi-step synthesis process. The key steps include the formation of the propargylamine fragment and the resolution of the racemic mixture to obtain the active enantiomer. The final product is then purified and formulated into tablets for oral administration .

Chemical Reactions Analysis

Types of Reactions: Rasagiline tartrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites that are excreted from the body. These metabolites are typically less active than the parent compound .

Scientific Research Applications

Rasagiline tartrate has a wide range of scientific research applications, including:

Mechanism of Action

Rasagiline tartrate exerts its effects by irreversibly inhibiting the enzyme monoamine oxidase type B (MAO-B). This inhibition leads to an increase in extracellular levels of dopamine in the striatum, which helps to reduce the motor deficits associated with Parkinson’s disease. Additionally, rasagiline tartrate has been shown to have neuroprotective effects, potentially delaying the onset of symptoms and progression of neuronal deterioration .

Comparison with Similar Compounds

Uniqueness of Rasagiline Tartrate: Rasagiline tartrate is unique due to its irreversible inhibition of MAO-B and its lack of amphetamine-like metabolites, which can lead to fewer side effects compared to selegiline. Additionally, its neuroprotective properties make it a valuable compound in the treatment of Parkinson’s disease .

Properties

Molecular Formula

C28H32N2O6

Molecular Weight

492.6 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/2C12H13N.C4H6O6/c2*1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;5-1(3(7)8)2(6)4(9)10/h2*1,3-6,12-13H,7-9H2;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

YGKHOZXCTLKSLJ-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1CCC2=CC=CC=C12.C#CCNC1CCC2=CC=CC=C12.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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